molecular formula C5H7N3O B2758241 N-Methyl-1H-pyrazole-4-carboxamide CAS No. 1154383-52-4; 91424-40-7

N-Methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2758241
CAS No.: 1154383-52-4; 91424-40-7
M. Wt: 125.131
InChI Key: KYHLCISBAUJJDH-UHFFFAOYSA-N
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Description

N-Methyl-1H-pyrazole-4-carboxamide (CAS: 1154383-52-4) is a heterocyclic compound featuring a pyrazole ring substituted with a carboxamide group at the 4-position and a methyl group at the nitrogen atom of the amide moiety. This structure confers unique physicochemical properties, making it a versatile scaffold in medicinal chemistry and drug development. Notably, it is a key component of regadenoson (1-(6-amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide), a pharmaceutical agent used as a vasodilator in myocardial perfusion imaging . Its biological relevance is further highlighted by its role in Compound 2176, which exhibited potent binding affinity (−18.54 kcal/mol) to SARS-CoV-2 nsp16-nsp10 complex, forming hydrogen and hydrophobic interactions critical for antiviral activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHLCISBAUJJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-carboxamide Derivatives

Compound Name Substituents/R-Groups Molecular Weight Key Properties/Applications Reference
This compound N-methyl (amide), H (pyrazole N1) 139.15 g/mol Antiviral (SARS-CoV-2), vasodilator core
3-Amino-N-ethyl-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide N-ethyl, 2-fluoroethyl (N1), amino (C3) 214.24 g/mol High-purity API intermediate; potential enhanced bioavailability
5-Amino-N-phenyl-1H-pyrazole-4-carboxamide Amino (C5), phenyl (amide N) 216.23 g/mol Higher melting point (247°C); antitumor potential
N-Methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide N-methoxy, N,1-dimethyl 185.19 g/mol Altered electronic effects; research tool
Regadenoson Ribofuranosyl-purine linked to pyrazole 390.36 g/mol Clinically approved vasodilator

Electronic and Steric Effects

  • N-Methyl vs.
  • Amino Substitution: 3-Amino derivatives (e.g., c) exhibit increased hydrogen-bonding capacity, which could enhance target engagement but may reduce cell permeability.

Research Findings and Implications

  • Drug Design : The N-methyl group in this compound balances lipophilicity and solubility, making it favorable for CNS-targeting drugs. However, bulkier substituents (e.g., ethyl, fluoroethyl) may tailor compounds for specific therapeutic niches.
  • Structural Insights : X-ray crystallography using SHELX software () has been critical in resolving the conformations of pyrazole derivatives, aiding in rational design.

Q & A

Basic: What are the common synthetic routes for N-Methyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and methylhydrazine derivatives. Key steps include:

  • Cyclization : Formation of the pyrazole core via [3+2] cycloaddition or nucleophilic substitution .
  • Functionalization : Introduction of the carboxamide group using coupling agents like EDCI or HOBt in anhydrous conditions .
  • Characterization : Intermediates are validated via ¹H/¹³C NMR (to confirm regioselectivity and substitution patterns) and mass spectrometry (for molecular weight confirmation). Purity is assessed via HPLC (>95%) .

Advanced: How can regioselectivity challenges in pyrazole ring substitution be addressed during synthesis?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Directed Metalation : Using directing groups (e.g., methyl at position 1) to control substitution at position 4 .
  • Computational Modeling : DFT calculations predict electron density distribution to guide reagent selection (e.g., electrophilic vs. nucleophilic agents) .
  • Reaction Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to favor kinetic vs. thermodynamic products .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, pyrazole protons at δ 6.2–7.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm .
  • IR Spectroscopy : Detects carboxamide C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₆H₈N₃O⁺ requires m/z 138.0668) .

Advanced: How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity?

Methodological Answer:

  • SAR Studies : Methyl groups enhance metabolic stability, while electron-withdrawing groups (e.g., CF₃) increase receptor binding affinity. For example, This compound derivatives show improved kinase inhibition (IC₅₀ = 0.5–2 µM) compared to non-methylated analogs .
  • In Vitro Assays : Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values correlated to substituent hydrophobicity (logP) .

Basic: What are the standard protocols for evaluating the stability of this compound under varying pH and temperature?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td > 200°C for most derivatives) .

Advanced: How can computational tools predict the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cannabinoid receptors). Key residues (e.g., Lys³⁰⁹ in CB1) form hydrogen bonds with the carboxamide group .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, calculating RMSD (<2 Å indicates stable binding) .

Basic: What are the common impurities observed during synthesis, and how are they mitigated?

Methodological Answer:

  • Byproducts : Unreacted starting materials (e.g., methylhydrazine) or regioisomers (e.g., 3-methyl instead of 4-methyl).
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >98% purity .

Advanced: What strategies optimize yield in multi-step syntheses of this compound derivatives?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 12 h to 30 min) and improve reproducibility .
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura couplings for aryl group introduction (yield >85%) .

Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?

Methodological Answer:

  • Solubility Testing : Shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, PEG-400). LogP values (~1.5–2.5) indicate moderate lipophilicity .
  • Formulation : Nanoemulsions (particle size <200 nm) or cyclodextrin complexes improve aqueous solubility for in vivo studies .

Advanced: What mechanistic insights explain contradictory bioactivity data across studies?

Methodological Answer:

  • Target Selectivity : Off-target effects (e.g., COX-2 inhibition vs. kinase inhibition) arise from structural promiscuity .
  • Metabolic Variability : Cytochrome P450 isoforms (e.g., CYP3A4) differentially metabolize derivatives, altering efficacy .

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